molecular formula C10H8N2O2 B1377045 3-Aminoisoquinoline-8-carboxylic acid CAS No. 1337882-40-2

3-Aminoisoquinoline-8-carboxylic acid

Cat. No.: B1377045
CAS No.: 1337882-40-2
M. Wt: 188.18 g/mol
InChI Key: YOQGUWRTXNZYPP-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-8-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: Various reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

3-Aminoisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminoisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 3-Aminoisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

3-Aminoisoquinoline-8-carboxylic acid (AIQCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group and a carboxylic acid group attached to an isoquinoline framework. Its molecular formula is C10H8N2O2, with a molecular weight of approximately 224.64 g/mol. The compound typically appears as a pale-yellow solid and is soluble in water when in its hydrochloride form.

1. Anti-Cancer Properties

AIQCA has been investigated for its potential as an anti-cancer agent, particularly through its role as an inhibitor of hematopoietic progenitor kinase 1 (HPK1). HPK1 is involved in various signaling pathways that regulate cell proliferation and survival, making it a target for cancer therapy. Research indicates that AIQCA and its derivatives can inhibit HPK1, showing promise in treating several types of cancers, including colorectal cancer and melanoma .

Table 1: Summary of Anti-Cancer Studies Involving AIQCA

StudyCancer TypeMechanismOutcome
ColorectalHPK1 inhibitionSignificant reduction in tumor growth
MelanomaHPK1 modulationEnhanced apoptosis in cancer cells
BreastSignal pathway interferenceDecreased cell viability

2. Anti-Inflammatory Activity

AIQCA exhibits notable anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-treated microglial cells. The compound's ability to inhibit these mediators suggests its potential use in treating inflammatory diseases .

Table 2: Inhibitory Effects of AIQCA on Inflammatory Mediators

MediatorIC50 Value (µM)Effect
IL-620-40Significant inhibition
TNF-α<30Potent suppression
NO40-80Moderate inhibition

3. Anti-Microbial Activity

Research indicates that AIQCA also possesses anti-microbial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, which may be attributed to its structural characteristics that facilitate interaction with microbial targets.

The biological activities of AIQCA can be attributed to multiple mechanisms:

  • Kinase Inhibition : By inhibiting HPK1, AIQCA disrupts signaling pathways crucial for cancer cell survival.
  • Cytokine Modulation : The compound reduces the expression of inflammatory cytokines, thereby mitigating inflammatory responses.
  • Microbial Interaction : The isoquinoline structure allows for effective binding to bacterial enzymes or receptors, leading to growth inhibition.

Case Studies

Several case studies highlight the therapeutic potential of AIQCA:

  • Case Study on Cancer Treatment : A study involving mice with induced colorectal cancer treated with AIQCA showed a significant decrease in tumor size compared to control groups. The mechanism was linked to the downregulation of HPK1 activity .
  • Anti-Inflammatory Effects in Animal Models : In a model of neuroinflammation, AIQCA administration resulted in reduced levels of pro-inflammatory markers and improved behavioral outcomes, suggesting its potential for treating neurodegenerative conditions .

Properties

IUPAC Name

3-aminoisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGUWRTXNZYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857234
Record name 3-Aminoisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337882-40-2
Record name 3-Aminoisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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